(-)-trans 3'-Aminomethyl Nicotine
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Overview
Description
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine: is a synthetic derivative of nicotine, a naturally occurring alkaloid found in tobacco plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine typically involves the following steps:
Starting Material: Nicotine is used as the starting material.
Functional Group Modification: The nicotine molecule undergoes a series of chemical reactions to introduce the aminomethyl group at the 3-position.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to nicotinic acetylcholine receptors.
Medicine: Investigated for potential therapeutic applications, including as a smoking cessation aid.
Industry: Utilized in the development of nicotine-related products and research tools.
Mechanism of Action
The mechanism of action of rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The specific pathways and molecular targets involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-trans 3’-Thiomethyl Nicotine Dihydrochloride
- rac-trans 3’-Acetylthiomethyl Nicotine
- rac-trans 3’-Hydroxymethylnicotine
Uniqueness
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine is unique due to its specific aminomethyl substitution at the 3-position, which imparts distinct chemical and biological properties compared to other nicotine derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m1/s1 |
InChI Key |
IUMCSWXAFXSTAI-KOLCDFICSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CN |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CN |
Origin of Product |
United States |
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